molecular formula C23H20BrN3O3S B2647381 N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1291843-56-5

N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2647381
CAS RN: 1291843-56-5
M. Wt: 498.4
InChI Key: ZCODVOQKEVPALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C23H20BrN3O3S and its molecular weight is 498.4. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for Imaging Applications

Compounds related to thieno[3,2-d]pyrimidines have been explored for their potential in radiosynthesis and imaging. For instance, the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), involves complex synthetic pathways that could be relevant to the synthesis and application of the mentioned compound in imaging and diagnostic applications (Dollé et al., 2008).

Synthesis of Thieno[2,3-d]pyrimidines

Research on the synthesis of thieno[2,3-d]pyrimidines, such as the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation, highlights the synthetic versatility and potential chemical modifications of thieno[3,2-d]pyrimidine derivatives for various scientific applications (Davoodnia et al., 2009).

Pharmacological Evaluation

Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their pharmacological properties. For example, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized and assessed as potential anticonvulsant agents. This research demonstrates the compound's relevance in drug discovery and neuropharmacology (Severina et al., 2020).

Antimicrobial and Antituberculosis Activity

Studies on pyrimidine-incorporated Schiff bases of isoniazid have shown significant antimicrobial and antituberculosis activity, indicating the potential of thieno[3,2-d]pyrimidine derivatives in combating infectious diseases (Soni & Patel, 2017).

Chemical Structure and Molecular Docking

The synthesis and structural analysis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide underscore the importance of molecular docking studies in understanding the interaction of thieno[3,2-d]pyrimidine derivatives with biological targets, providing insights into their potential as anticancer drugs (Sharma et al., 2018).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3S/c1-13-7-8-17(16(24)11-13)25-20(28)12-26-19-9-10-31-21(19)22(29)27(23(26)30)18-6-4-5-14(2)15(18)3/h4-11,19,21H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURBGOFSFYBVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC(=C4C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.